2-[(Anilinocarbonyl)amino]-1,3-thiazole-4-carboxylic acid
Description
Table 1: Calculated Geometric Parameters (Bond Lengths in Å)
| Bond | Length |
|---|---|
| C4–C5 (thiazole) | 1.412 |
| N2–C7 (urea) | 1.356 |
| O1–C10 (COOH) | 1.214 |
The HOMO-LUMO energy gap (ΔE = 4.2 eV) indicates moderate reactivity, localized on the thiazole ring and carboxylic acid group. Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the NH₂ and carboxylic oxygen sites, aligning with observed hydrogen-bonding tendencies.
Tautomerism studies reveal a preference for the thione form (ΔE = 12 kcal/mol) over the thiol tautomer, stabilized by intramolecular N–H···O hydrogen bonds. Molecular dynamics simulations further suggest solvation effects enhance conformational flexibility in aqueous media, with RMSD values <1.5 Å over 50 ns trajectories.
Properties
IUPAC Name |
2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c15-9(16)8-6-18-11(13-8)14-10(17)12-7-4-2-1-3-5-7/h1-6H,(H,15,16)(H2,12,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOIRUGARGJWPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that 2-aminothiazole derivatives, a class to which this compound belongs, have been used in the development of anticancer drugs such as dasatinib and alpelisib. These drugs target a wide range of human cancerous cell lines.
Mode of Action
2-aminothiazole derivatives have been shown to exhibit potent and selective nanomolar inhibitory activity against various human cancerous cell lines.
Biological Activity
2-[(Anilinocarbonyl)amino]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound characterized by its thiazole and aniline functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Its unique structure allows it to participate in various chemical reactions, making it a valuable candidate for further research.
Chemical Structure and Properties
The empirical formula of 2-[(Anilinocarbonyl)amino]-1,3-thiazole-4-carboxylic acid is , with a molecular weight of approximately 250.28 g/mol. The compound features an anilinocarbonyl group attached to a thiazole ring with a carboxylic acid functionality, which contributes to its reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 250.28 g/mol |
| Physical State | Solid |
| Melting Point | Not specified |
Synthesis
The synthesis of 2-[(Anilinocarbonyl)amino]-1,3-thiazole-4-carboxylic acid typically involves multi-step reactions. Key steps may include the formation of the thiazole ring and the introduction of the anilinocarbonyl moiety. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often utilized to confirm the structure of the synthesized compounds.
Anticancer Activity
The potential anticancer properties of 2-[(Anilinocarbonyl)amino]-1,3-thiazole-4-carboxylic acid are suggested by studies on similar compounds. For example, derivatives based on the thiazole structure have been evaluated for their antiproliferative effects against various cancer cell lines. One study highlighted that certain thiazole derivatives exhibited high antiproliferative potency against leukemia cells comparable to established drugs like dasatinib .
Case Study 1: Antimicrobial Evaluation
In a comparative study, several thiazole derivatives were synthesized and tested against Pseudomonas aeruginosa and Candida albicans. The results indicated that specific substitutions at the phenyl ring significantly enhanced antibacterial and antifungal activities. Compounds with halogenated phenyl groups displayed improved activity against Gram-positive bacteria .
Case Study 2: Anticancer Properties
A series of novel thiazole derivatives were synthesized and evaluated for their anticancer activity against different human cancer cell lines. One notable compound demonstrated IC50 values comparable to existing chemotherapeutics in leukemia models while showing variable activity against breast and colon cancer cells . This suggests that modifications in the thiazole structure can lead to compounds with targeted anticancer effects.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the presence of both thiazole and aniline functional groups, which contribute to its reactivity and potential biological activities. The empirical formula is , with a molecular weight of approximately 250.28 g/mol. Its structure includes an anilinocarbonyl group attached to a thiazole ring with a carboxylic acid functionality, making it a versatile scaffold for further chemical modifications.
Medicinal Chemistry Applications
Synthetic Applications
2-[(Anilinocarbonyl)amino]-1,3-thiazole-4-carboxylic acid can be utilized as a building block in the synthesis of more complex molecules. Its reactivity allows for:
- Multi-step Synthesis : The compound can undergo various chemical reactions typical for amino acids and heterocycles, including acylation and coupling reactions.
- Functional Group Transformations : The presence of both amino and carboxylic acid groups facilitates the introduction of diverse functional groups, enhancing its utility in organic synthesis.
Case Study 1: Antimicrobial Evaluation
A study investigated the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 2-[(Anilinocarbonyl)amino]-1,3-thiazole-4-carboxylic acid exhibited significant inhibition zones, suggesting potential for further development into therapeutic agents.
Case Study 2: Synthesis of Novel Anticancer Agents
Researchers synthesized a series of thiazole-based compounds incorporating the anilinocarbonyl moiety. In vitro assays demonstrated that some derivatives showed cytotoxic effects on cancer cell lines, indicating that modifications to the basic structure could lead to effective anticancer drugs.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The electron-deficient nature of the thiazole ring facilitates nucleophilic substitution reactions. Key observations include:
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Halogenation : Reaction with phosphorus oxychloride (POCl₃) selectively substitutes the hydrogen at position 5 of the thiazole ring with chlorine.
-
Amination : Under basic conditions, primary amines attack the electrophilic carbon at position 2, displacing the anilinocarbonyl group .
Table 1: Conditions for Nucleophilic Substitution
| Reaction Type | Reagent/Conditions | Position Modified | Yield (%) | Citation |
|---|---|---|---|---|
| Chlorination | POCl₃, 80°C, 4h | C-5 | 72–85 | |
| Amination | R-NH₂, K₂CO₃, DMF | C-2 | 60–78 |
Electrophilic Aromatic Substitution (EAS)
The aniline moiety undergoes EAS at the para position relative to the carbonyl group:
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Nitration : Reaction with HNO₃/H₂SO₄ introduces a nitro group with >90% regioselectivity.
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Sulfonation : Concentrated H₂SO₄ at 100°C yields the sulfonic acid derivative .
Mechanistic Insight :
The electron-withdrawing carbonyl group deactivates the aniline ring, directing electrophiles to the para position. Steric hindrance from the thiazole ring further limits substitution to this site .
Carboxylic Acid Derivatives
The carboxyl group participates in classic acid-based reactions:
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Esterification : Reacts with alcohols (e.g., ethanol) under acidic catalysis to form ethyl esters (yield: 82–92%) .
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Amide Formation : Coupling with amines via EDCl/HOBt yields hydrazides or secondary amides .
Key Data :
-
pKa : 3.1 (carboxylic acid), enabling selective deprotonation for functionalization .
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Decarboxylation : Heating above 200°C releases CO₂, forming 2-[(anilinocarbonyl)amino]-1,3-thiazole.
Cyclization Reactions
The compound serves as a precursor for heterocyclic systems:
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Thiadiazole Formation : Reaction with thiosemicarbazide in the presence of polyphosphate ester (PPE) yields 2-amino-1,3,4-thiadiazoles (Table 2) .
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Quinoline Synthesis : Catalytic cyclization with aldehydes and amines produces 2-aryl-quinoline-4-carboxylic acids .
Table 2: Thiadiazole Synthesis Optimization
| Carboxylic Acid | PPE (g/mmol) | Solvent | Yield (%) |
|---|---|---|---|
| Benzoic acid | 4.0 | Chloroform | 64.4 |
| 3-Phenylpropionic acid | 4.0 | Chloroform | 47.8 |
| Adipic acid | 4.0 | Chloroform | 70.3 |
| Data adapted from |
Biological Activity and Reactivity
Structural analogs demonstrate pharmacological interactions:
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Antimicrobial Activity : Methyl esters of 2-aminothiazole-4-carboxylates inhibit Mycobacterium tuberculosis (MIC: 0.06 µg/mL) .
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Enzyme Inhibition : Bromoacetamido derivatives target β-ketoacyl synthase (IC₅₀: 0.95 µg/mL) .
Mechanism :
The carboxylic acid group forms hydrogen bonds with catalytic residues (e.g., His244 in FabH enzymes), while the thiazole ring enables π-stacking with hydrophobic pockets .
Coordination Chemistry
The compound acts as a ligand for metal ions:
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their molecular properties, and functional distinctions:
Pharmacological and Functional Differences
- Anti-AgrA Activity : The target compound’s urea linker may enhance binding to AgrA receptors compared to simpler analogs like 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid, which lacks hydrogen-bonding capacity .
- Solubility : Compounds with polar groups (e.g., carboxylic acid) are water-insoluble but soluble in organic solvents like DMSO. Ethoxy or acetyl substituents (e.g., C₁₂H₁₂N₂O₃S) increase lipophilicity, affecting bioavailability .
Preparation Methods
General Synthetic Strategy Overview
The synthesis typically follows these key stages:
- Formation of the thiazole ring system with appropriate substituents.
- Introduction or transformation of functional groups to obtain the 4-carboxylic acid functionality.
- Attachment of the anilinocarbonylamino group through acylation or amidation reactions.
Introduction of the Anilinocarbonylamino Group
The anilinocarbonylamino substituent can be introduced by acylation of the amino group on the thiazole ring with aniline derivatives or corresponding acyl chlorides.
3.1 Acylation Using Acetic Anhydride or Acyl Chlorides
A process described in a patent involves reacting 1,3-thiazolidin-4-carboxylic acid derivatives with acetic anhydride in ethanol as solvent, at temperatures between 40°C and 85°C, under stirring for extended periods (e.g., 16 hours at reflux). This produces mixtures of N-acylated thiazole carboxylic acids, which can be isolated by vacuum filtration and drying.
3.2 Amidation via Coupling Reagents
Coupling reagents such as BOP (benzotriazol-1-yl-oxy)-tris(dimethylamino)-phosphonium hexafluorophosphate), HOBt, and DIEA have been used to activate the carboxylic acid group of thiazole derivatives, facilitating amide bond formation with aniline or aniline-derived amines. This strategy is effective in moderate to good yields and allows for the selective formation of the anilinocarbonylamino linkage.
One-Pot and Microwave-Assisted Syntheses
Recent advances highlight the use of one-pot synthetic methods and microwave irradiation to improve yields and reduce reaction times.
4.1 One-Pot Synthesis Using Thiosemicarbazide and Aromatic Carboxylic Acids
In a comparative study, the reaction of aromatic carboxylic acids with thiosemicarbazide under acidic conditions (e.g., conc. sulfuric acid) in ethanol at 80–90°C for 4 hours yielded 2-amino-1,3,4-thiadiazole derivatives. Though this study focuses on thiadiazoles, similar conditions could be adapted for thiazole derivatives by modifying the reagents and conditions.
4.2 Microwave-Assisted Synthesis
Microwave irradiation using reagents such as POCl3 or SOCl2 has been employed to accelerate the synthesis of thiazole derivatives. For example, aromatic carboxylic acid and thiosemicarbazide mixtures irradiated at 600 W for 5 minutes under POCl3 catalysis produced the desired products efficiently. This method reduces reaction time drastically compared to conventional heating.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Darzens Reaction + Thiourea | Methyl dichloroacetate, aldehyde, NaOMe, thiourea, NaOH hydrolysis | Straightforward, good purity | Multi-step, requires careful control | ~75% (acid hydrolysis) |
| Acylation with Acetic Anhydride | Acetic anhydride, ethanol, 40–85°C, reflux, 16 h | Simple, single-step acylation | Mixture formation, purification needed | Moderate |
| Amidation via Coupling Reagents | BOP, HOBt, DIEA, aniline derivatives, CH2Cl2/DMF | Selective amide formation | Requires coupling reagents | Moderate to good |
| One-Pot Acid + Thiosemicarbazide | Aromatic acid, thiosemicarbazide, conc. H2SO4, 80–90°C, 4 h | Simple, solvent-based | Limited to related heterocycles | Moderate |
| Microwave-Assisted Synthesis | Aromatic acid, POCl3 or SOCl2, microwave irradiation | Rapid, energy efficient | Requires microwave setup | High (time efficiency) |
Research Findings and Optimization Notes
- The Darzens reaction route provides a flexible platform to introduce various substituents at the 5-position of the thiazole ring, which is critical for tuning biological activity.
- Amidation using coupling reagents allows for selective attachment of the anilinocarbonylamino group without racemization or degradation of sensitive functional groups.
- Microwave-assisted methods significantly reduce reaction times and improve yields but require optimization of power and time parameters to avoid decomposition.
- The choice of solvent and temperature critically affects the purity and yield of the final product, with ethanol and dichloromethane/DMF mixtures commonly used for acylation and amidation steps.
- Purification often involves recrystallization or preparative HPLC to isolate the target compound from reaction mixtures containing unreacted starting materials or side products.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(Anilinocarbonyl)amino]-1,3-thiazole-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling an anilinocarbonyl moiety to a thiazole core. For analogous compounds, carbodiimide-mediated coupling (e.g., EDCI/HOBT in CH₂Cl₂) has been effective, with reaction times optimized to 6–15 hours and purification via silica chromatography . Temperature control (room temperature) and stoichiometric ratios of reagents (1:1.2 for amine:carboxylic acid) are critical to minimize side products. Post-synthetic Boc deprotection using TFA in CH₂Cl₂ ensures high yields (58–76%) .
Q. How can NMR and mass spectrometry confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include the thiazole proton (δ 7.5–8.5 ppm), anilinocarbonyl NH (δ 10–12 ppm, broad), and carboxylic acid protons (δ 12–14 ppm, exchangeable). For example, in related thiazolidine-4-carboxylic acid derivatives, aromatic protons appear at δ 6.8–7.4 ppm, while methyl groups resonate at δ 1.2–2.5 ppm .
- MS : High-resolution ESI-MS should match the molecular formula (C₁₁H₁₀N₃O₃S, exact mass 273.04). For validation, compare with analogs like 2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxylic acid (C₁₄H₁₅N₃O₂S, MW 289.35) .
Advanced Research Questions
Q. What strategies resolve discrepancies in biological activity data linked to compound purity?
- Methodological Answer : Purity ≥97% (as in ) is essential for reproducible results. Discrepancies may arise from residual solvents or unreacted intermediates. Use HPLC with a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) to quantify impurities. For example, Thermo Scientific reports 97% purity via UV-Vis at 254 nm . Adjust synthetic protocols (e.g., recrystallization in EtOAc/hexane) to improve purity.
Q. How does this compound interact with biological targets such as prostaglandin receptors (EP2/EP3)?
- Methodological Answer : Structural analogs (e.g., dual EP2/EP3 agonists) exhibit EC₅₀ values ≤10 nM. Use molecular docking (e.g., AutoDock Vina) to predict binding to EP2/EP3 active sites, focusing on hydrogen bonding between the carboxylic acid group and Arg³⁰⁷/His¹⁸⁹ residues. Validate via cAMP assays in HEK293 cells transfected with receptor subtypes .
Q. What are the challenges in crystallizing this compound, and how can polymorphism be addressed?
- Methodological Answer : Polymorphism is common in thiazole derivatives due to flexible substituents. For crystallization, screen solvents (e.g., DMF/water, MeOH/Et₂O) and use slow evaporation. In , salt formation with 4-piperidinemethanol improved stability. Characterize polymorphs via PXRD and DSC, comparing lattice parameters (e.g., monoclinic vs. orthorhombic systems) .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data in aqueous vs. organic media?
- Methodological Answer : Solubility varies with pH and substituents. The carboxylic acid group confers poor solubility in water (<1 mg/mL at pH 7) but improves in basic buffers (e.g., PBS pH 8.5). In DMSO, solubility exceeds 50 mg/mL. For in vitro assays, pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation .
Q. Why do SAR studies show variable activity against malaria parasites?
- Methodological Answer : Antiplasmodial activity (e.g., IC₅₀) depends on substituent electronegativity. Analogous compounds like Ile-Tzl-Ca (IC₅₀ = 1.2 µM) highlight the importance of hydrophobic side chains. Test derivatives with modified anilinocarbonyl groups (e.g., fluoro or methyl substitutions) to enhance membrane permeability .
Methodological Tables
Table 1 : Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Coupling Reagent | EDCI/HOBT (1.2 eq) | ↑ Yield by 15% | |
| Solvent | CH₂Cl₂ | Minimal side reactions | |
| Deprotection Agent | TFA (2 h) | 95% Efficiency |
Table 2 : Biological Activity of Analogs
| Compound | Target | EC₅₀/IC₅₀ | Reference |
|---|---|---|---|
| Dual EP2/EP3 Agonist (Thiazole) | Prostaglandin | ≤10 nM | |
| Ile-Tzl-Ca | Plasmodium | 1.2 µM |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
